molecular formula C17H19N5O2 B2511250 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide CAS No. 2034353-66-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide

Cat. No.: B2511250
CAS No.: 2034353-66-5
M. Wt: 325.372
InChI Key: ZATHOYCIMGAAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The chemistry and synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus has attracted enormous attention .

Scientific Research Applications

Anti-Asthmatic Activities

Research has focused on the synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds in this class, particularly those with specific substituent configurations, have shown potent anti-asthmatic activity, highlighting their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antiviral Properties

Some novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity against the hepatitis A virus (HAV). The synthesis of these compounds and their effective inhibition of HAV underscores the potential for developing new antiviral agents (Shamroukh & Ali, 2008).

Anticancer and Antitumor Activities

Several studies have explored the anticancer and antitumor properties of triazolo[4,3-b]pyridazine derivatives. For instance, the synthesis and study of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides have revealed these compounds exhibit antineoplastic activity against a wide range of cancer cells, suggesting potential as core structures for creating effective anticancer agents (Yanchenko et al., 2020).

Antioxidant and Antimicrobial Activities

Research into the antioxidant and antimicrobial activities of [1,2,4]triazolo[4,3-b]pyridazine derivatives has identified compounds with potent effects. For example, a study on the synthesis and antimicrobial activity of Bis-[4-methoxy-3-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazin-3-yl)phenyl]methanes revealed several compounds exhibiting significant activity against bacteria and fungi, indicating their potential in antimicrobial applications (Srinivas, 2016).

Synthesis and Structural Studies

Several studies have also focused on the synthesis, crystal structure characterization, and detailed analysis of triazolo[4,3-b]pyridazine derivatives, contributing to our understanding of their chemical properties and potential applications in medicinal chemistry (Sallam et al., 2021).

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-13(12-7-5-4-6-8-12)17(23)18-11-15-20-19-14-9-10-16(24-2)21-22(14)15/h4-10,13H,3,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATHOYCIMGAAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.